molecular formula C11H10INO3 B2828451 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 491874-23-8

1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2828451
CAS No.: 491874-23-8
M. Wt: 331.109
InChI Key: DADZYTUNVAXREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidinone derivative featuring a para-iodophenyl substituent at the 1-position and a carboxylic acid group at the 3-position of the pyrrolidine ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-iodophenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10INO3/c12-8-1-3-9(4-2-8)13-6-7(11(15)16)5-10(13)14/h1-4,7H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADZYTUNVAXREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-iodoaniline, which is then subjected to a series of reactions to introduce the pyrrolidine ring and the carboxylic acid group.

    Formation of Pyrrolidine Ring: The 4-iodoaniline undergoes a cyclization reaction with a suitable reagent, such as succinic anhydride, to form the pyrrolidine ring.

    Introduction of Carboxylic Acid Group: The resulting intermediate is then oxidized using reagents like potassium permanganate or sodium chlorite to introduce the carboxylic acid group.

    Final Product: The final step involves purification of the compound through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The iodophenyl group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to introduce different aryl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, sodium chlorite, or other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can introduce various aryl groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid. Research indicates that modifications to the compound can enhance its efficacy against cancer cells. For instance, a study demonstrated that derivatives with specific substitutions showed significant cytotoxic effects on A549 human pulmonary adenocarcinoma cells.

Case Study: Structure-Activity Relationship

A series of compounds were tested for their ability to reduce cell viability in A549 cells. The results indicated that:

  • Compound with 3,5-dichloro substitution : Reduced cell viability to 21.2%, significantly enhancing anticancer activity compared to the parent compound.
  • Ester derivatives : Showed varying levels of activity, with some exhibiting reduced efficacy when compared to their parent structures.

The structure-dependent nature of these compounds suggests that further optimization could yield more potent anticancer agents .

Antimicrobial Properties

The antimicrobial activity of this compound derivatives has also been investigated. These compounds have shown promise against various Gram-positive pathogens.

Case Study: Antimicrobial Screening

In a screening assay involving multidrug-resistant bacterial strains, several derivatives were evaluated for their Minimum Inhibitory Concentration (MIC). Key findings include:

  • Compound 24b : Demonstrated broad-spectrum antibacterial activity against strains such as Staphylococcus aureus and Clostridium difficile, with MIC values of 8 µg/mL and 128 µg/mL respectively.
  • Transformation effects : Modifications such as esterification resulted in altered antimicrobial profiles, emphasizing the importance of chemical structure in determining biological activity .

Antioxidant Activity

The antioxidant properties of this compound have been characterized using various assays, including DPPH radical scavenging and reducing power assays.

Case Study: Antioxidant Evaluation

Several derivatives were tested for their radical scavenging ability:

  • Compound with free carboxylic moiety : Exhibited the highest antioxidant activity, surpassing that of ascorbic acid in specific tests.
  • Oxadiazole derivatives : Showed enhanced antioxidant properties compared to their parent compounds, indicating that structural modifications can lead to improved efficacy .

Summary Table of Applications

ApplicationKey FindingsReferences
AnticancerSignificant reduction in A549 cell viability; structure-dependent activity
AntimicrobialBroad-spectrum activity against resistant strains; MIC values demonstrated
AntioxidantHigh radical scavenging ability; superior to ascorbic acid

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group can enhance binding affinity through halogen bonding, while the pyrrolidine ring and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Halogen Effects : Chloro and fluoro substituents (e.g., ) enhance antioxidant and antimicrobial activities via electron-withdrawing effects and hydrogen bonding. Iodine, being larger and more polarizable, may improve target binding affinity or metabolic stability but reduce solubility .
  • Hydroxyl Groups : Ortho-hydroxyl groups (e.g., 5-chloro-2-hydroxyphenyl in ) significantly boost antioxidant activity by donating hydrogen atoms to neutralize free radicals .
  • Dual Substituents : Compounds with multiple substituents (e.g., 3,5-dichloro-2-hydroxyphenyl in ) show broader bioactivity profiles, likely due to synergistic electronic and steric effects .

Physicochemical and Structural Comparisons

Table 2: Physicochemical Properties
Compound Name Molecular Weight LogP (Predicted) Solubility Key Structural Features
1-(4-Iodophenyl)-... ~333.1 g/mol ~2.1 Low (DMSO) Large iodine atom increases lipophilicity
1-(5-Chloro-2-hydroxyphenyl)-... ~255.7 g/mol ~1.8 Moderate (DMSO) OH group enhances polarity and H-bonding capacity
1-(4-Fluorophenyl)-... ~223.2 g/mol ~1.5 High (aqueous) Small fluorine atom improves membrane permeability
1-(2-Furylmethyl)-... () ~223.2 g/mol ~1.2 Moderate Heterocyclic furan enhances π-π stacking interactions
  • Iodine vs. This contrasts with smaller halogens like fluorine, which improve solubility .
  • Carboxylic Acid Moieties : The 3-carboxylic acid group in all analogs enables salt formation, improving bioavailability. Derivatives with free carboxylic acids (e.g., compound 6 in ) show stronger antioxidant activity than esterified versions .

Biological Activity

1-(4-Iodophenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the implications of these findings in various therapeutic contexts.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C12H12INO3
  • Molecular Weight : 305.13 g/mol

The structure includes a pyrrolidine ring, which is known for its role in various biological activities, particularly in anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound generally involves the reaction of 4-iodobenzaldehyde with a suitable pyrrolidine derivative under controlled conditions to ensure high yield and purity. This method has been optimized for various substituents to enhance biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, in vitro assays using A549 human lung adenocarcinoma cells revealed:

  • Cytotoxicity : The compound reduced cell viability significantly, with reductions ranging from 63.4% to as low as 21.2% depending on structural modifications (p < 0.05) .
  • Comparison with Standard Treatments : The efficacy was compared to cisplatin, a well-known chemotherapeutic agent, highlighting the potential of this compound as an alternative or adjunct therapy in lung cancer treatment .
Compound ModificationViability Reduction (%)Statistical Significance
Parent Compound63.4p < 0.05
3,5-Dichloro Variant21.2p < 0.0001
Ester Derivative71.3Not significant

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated against several multidrug-resistant pathogens:

  • Pathogens Tested : The compound was tested against Staphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aeruginosa, and others.
  • Minimum Inhibitory Concentrations (MIC) : While some derivatives showed promising results, others exhibited MIC values greater than 128 µg/mL, indicating limited effectiveness against certain strains .

Case Studies and Research Findings

A notable study highlighted the structure-dependent nature of the biological activity of related compounds. The research focused on modifications to the pyrrolidine core and their impact on both anticancer and antimicrobial activities:

  • Modification Impact : Variations in substituents on the phenyl ring significantly altered the biological activity profile.
  • In Vivo Studies : Further investigations are warranted to assess the pharmacokinetics and toxicity profiles in animal models to better understand therapeutic windows.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-iodophenyl)-5-oxopyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of 4-iodoaniline with itaconic acid under reflux in aqueous or alcoholic media. Elevated temperatures (80–100°C) and acidic catalysts (e.g., HCl) are critical for ring closure and optimizing yields (analogous to methods for difluorophenyl derivatives) . Purification typically involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and polar eluents (e.g., ethyl acetate/hexane) .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the pyrrolidine ring, iodophenyl substituent, and carboxylic acid group. Mass spectrometry (MS) provides molecular ion peaks ([M+H]⁺) and fragmentation patterns. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) stretches. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .

Q. What are the solubility properties of this compound in common solvents, and how do they affect experimental design?

  • Methodological Answer : The compound exhibits limited solubility in non-polar solvents (e.g., hexane) but moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (methanol, ethanol). Solubility profiling via gravimetric analysis (saturation concentration measurements at 25°C) is recommended for selecting reaction media or formulating biological assays .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the iodophenyl group in cross-coupling reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic effects of the iodine substituent. The C-I bond’s polarizability and low bond dissociation energy (~234 kJ/mol) suggest susceptibility to Ullmann or Suzuki-Miyaura couplings. Solvent effects (e.g., DMF vs. THF) on transition states can be simulated to optimize catalytic conditions (Pd catalysts, bases) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Validate findings using orthogonal assays:

  • Anticancer : MTT assay (IC₅₀) in multiple cell lines (e.g., MCF-7, HeLa) with positive controls (e.g., doxorubicin).
  • Antimicrobial : Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
    Cross-validate with proteomics (target identification via affinity chromatography) .

Q. How does the iodine substituent influence structure-activity relationships (SAR) compared to chloro/bromo analogs?

  • Methodological Answer : Comparative SAR studies involve synthesizing halogen-substituted analogs (Cl, Br, I) and evaluating biological activity. The iodine atom’s larger van der Waals radius and higher lipophilicity (logP increased by ~0.5 vs. Cl) may enhance membrane permeability but reduce metabolic stability. Pharmacokinetic profiling (e.g., microsomal stability assays) quantifies these effects .

Q. What are the optimal conditions for regioselective functionalization of the pyrrolidine ring?

  • Methodological Answer : Regioselective modification at the 3-carboxylic acid position is achieved via esterification (SOCl₂/ROH) or amide coupling (EDC/HOBt). For N-functionalization, protect the carboxylic acid with tert-butyl groups, then perform alkylation/halogenation at the pyrrolidine nitrogen. Monitor reaction progress via TLC (silica, UV detection) .

Q. How can in vitro toxicity and pharmacokinetic parameters be assessed for preclinical development?

  • Methodological Answer :

  • Cytotoxicity : Hemolysis assay (red blood cells) and hepatotoxicity (HepG2 cells).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration followed by LC-MS quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.